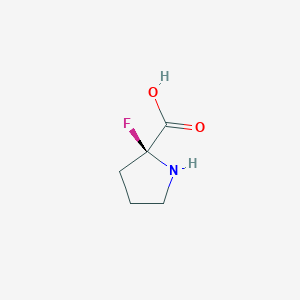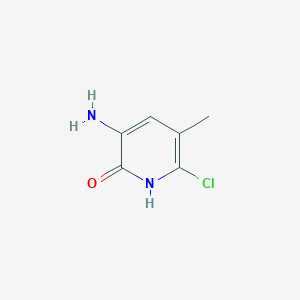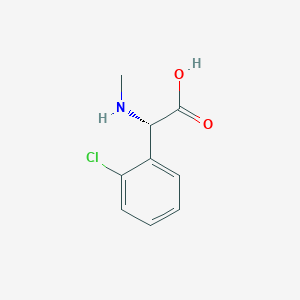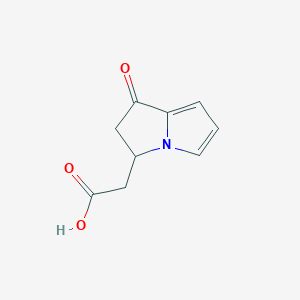
(S)-2-Fluoropyrrolidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Fluoropyrrolidine-2-carboxylicacid is a chiral fluorinated amino acid derivative. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the fluorine atom in the pyrrolidine ring enhances its chemical stability and biological activity, making it a valuable building block in the development of pharmaceuticals and other bioactive molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Fluoropyrrolidine-2-carboxylicacid typically involves the fluorination of a suitable pyrrolidine precursor. One common method is the asymmetric synthesis starting from (S)-proline. The fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions often require careful control of temperature and solvent to ensure high yield and enantiomeric purity.
Industrial Production Methods: In an industrial setting, the production of (S)-2-Fluoropyrrolidine-2-carboxylicacid may involve large-scale asymmetric synthesis using chiral catalysts or biocatalysts to achieve the desired stereochemistry. The process may also include purification steps such as crystallization or chromatography to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: (S)-2-Fluoropyrrolidine-2-carboxylicacid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated pyrrolidone derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable base.
Major Products: The major products formed from these reactions include fluorinated pyrrolidones, alcohols, amines, and substituted pyrrolidines, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(S)-2-Fluoropyrrolidine-2-carboxylicacid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential as a probe in biochemical assays and as a tool for studying enzyme mechanisms.
Medicine: It is investigated for its potential therapeutic applications, including as a precursor for the synthesis of fluorinated drugs with improved pharmacokinetic properties.
Industry: The compound is used in the development of agrochemicals and materials science for the creation of novel fluorinated polymers and coatings.
Mecanismo De Acción
The mechanism of action of (S)-2-Fluoropyrrolidine-2-carboxylicacid involves its interaction with biological targets through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The fluorine atom can enhance binding affinity and selectivity by influencing the electronic properties of the molecule. The compound may act on specific enzymes or receptors, modulating their activity and leading to desired biological effects.
Comparación Con Compuestos Similares
(S)-2-Fluoropyrrolidine-2-carboxylicacid can be compared with other fluorinated amino acids and pyrrolidine derivatives:
Similar Compounds: (S)-2-Fluoroproline, (S)-2-Fluoropyrrolidine, and (S)-2-Fluoropyrrolidine-3-carboxylicacid.
Uniqueness: The unique combination of the fluorine atom and the chiral pyrrolidine ring in (S)-2-Fluoropyrrolidine-2-carboxylicacid provides distinct chemical and biological properties, such as enhanced stability and specific interactions with biological targets, which are not observed in non-fluorinated or differently substituted analogs.
Propiedades
Fórmula molecular |
C5H8FNO2 |
|---|---|
Peso molecular |
133.12 g/mol |
Nombre IUPAC |
(2S)-2-fluoropyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C5H8FNO2/c6-5(4(8)9)2-1-3-7-5/h7H,1-3H2,(H,8,9)/t5-/m1/s1 |
Clave InChI |
PNTVJAVLOCULJP-RXMQYKEDSA-N |
SMILES isomérico |
C1C[C@@](NC1)(C(=O)O)F |
SMILES canónico |
C1CC(NC1)(C(=O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-((4-Carbamoyl-3'-hydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthen]-6'-yl)oxy)aceticacid](/img/structure/B13149861.png)



![[4-(4-hexoxycyclohexanecarbonyl)oxyphenyl] 4-(11-prop-2-enoyloxyundecoxy)benzoate](/img/structure/B13149892.png)



![(2S,12Z,23S)-11,14-dimethyl-4,11,14,21-tetrazanonacyclo[22.6.6.02,23.04,12.05,10.013,21.015,20.025,30.031,36]hexatriaconta-5,7,9,12,15,17,19,25,27,29,31,33,35-tridecaene](/img/structure/B13149907.png)
![5-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}furan-2-carbaldehyde](/img/structure/B13149917.png)




